molecular formula C5H12Cl2N4 B2476451 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride CAS No. 4369-58-8

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride

Cat. No.: B2476451
CAS No.: 4369-58-8
M. Wt: 199.08
InChI Key: VASVVUGVYLVAGW-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-(3-Aminoropyl)-1H-1,2,3-Triazole Dihydrochloride

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 1-(3-aminopropyl)-1H-1,2,3-triazole dihydrochloride . Its IUPAC name adheres to the following conventions:

  • Triazole : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3.
  • 1-(3-aminopropyl) : A propylamine substituent attached to the triazole nitrogen at position 1.
  • Dihydrochloride : Two hydrochloric acid molecules ionically bonded to the compound, neutralizing the triazole nitrogen’s lone pair.

Molecular formula : $$ \text{C}5\text{H}{11}\text{Cl}2\text{N}4 $$
Molecular weight : 162.62 g/mol.

Molecular Architecture Analysis

Crystallographic Characterization

While direct crystallographic data for this compound are limited, structural analogs provide insights:

  • Triazole ring planarity : The 1,2,3-triazole core exhibits a planar geometry due to aromaticity, with bond lengths in the range of 132–136 pm.
  • Dihedral angles : Substituents (e.g., propylamine) adopt non-coplanar orientations relative to the triazole ring, creating twisted molecular conformations.
  • Hydrogen bonding : The dihydrochloride form enables intermolecular hydrogen bonds between NH groups and Cl⁻ counterions, stabilizing the crystal lattice.

Key structural parameters :

Parameter Value (Analog) Reference
Triazole N–N bond length 1.295 Å
Propylamine chain length 3 carbons
Cl⁻ counterion proximity <3.5 Å
Tautomeric Equilibrium Studies

1,2,3-Triazoles exhibit prototropic tautomerism between 1H and 2H forms. For this compound:

  • 2H-tautomer dominance : In aqueous solution, the 2H form is favored due to reduced lone-pair repulsion at N2, as confirmed by NMR and theoretical studies.
  • Solvent effects : Polar solvents stabilize the zwitterionic form, while non-polar solvents favor the neutral tautomer.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR data (DMSO-d₆):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Triazole NH (1H) 8.5–9.0 Singlet 1H
Propylamine NH₂ 3.0–3.5 Broad singlet 2H
CH₂ adjacent to NH₂ 3.2–3.4 Quartet 2H
CH₂ adjacent to triazole 1.6–1.8 Sextet 2H
Terminal CH₃ 0.9–1.0 Triplet 3H

Properties

IUPAC Name

3-(triazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVVUGVYLVAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-58-8
Record name 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride
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Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Compounds containing the triazole ring have shown effectiveness against various cancer types, including lung and breast cancers. For instance, derivatives such as carboxyamidotriazole have demonstrated significant anticancer activity in preclinical studies . The structural modifications of triazoles can enhance their potency and selectivity towards cancer cells.

Case Study:
In a study focusing on the synthesis of triazole derivatives, researchers identified that certain 1-(3-aminopropyl)-1H-1,2,3-triazole compounds exhibited potent inhibition of cancer cell proliferation. These compounds were evaluated against various cancer cell lines and showed promising results in reducing tumor growth in vitro .

Antimicrobial Properties

The antimicrobial activity of triazoles is another critical area of research. Triazole derivatives have been found effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microbial cells.

Case Study:
A series of triazole compounds were synthesized and tested against multidrug-resistant strains of Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal activity compared to standard treatments like fluconazole .

Antiviral Activity

Triazoles have also been explored for their antiviral properties. Research indicates that specific triazole derivatives can inhibit viral replication by targeting viral enzymes or host cell factors involved in the infection process.

Case Study:
In a recent investigation, a novel 1-(3-aminopropyl)-1H-1,2,3-triazole derivative was shown to exhibit antiviral activity against SARS-CoV-2. The compound demonstrated significant inhibitory effects on viral replication in vitro, suggesting its potential as a therapeutic candidate for COVID-19 treatment .

Metal-Free Conditions

Recent advancements in synthetic methodologies have introduced metal-free conditions that enhance safety and environmental sustainability. These methods utilize organic bases to facilitate the cycloaddition reaction without the need for toxic metals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazole core is common among analogs, but substituents critically influence properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Solubility Profile Key Applications
1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride C₅H₁₁ClN₄ 162.62 3-Aminopropyl High in water, low in ethanol/ether Organic synthesis, pharmaceuticals
1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride C₆H₁₁ClN₄ 174.63 Azetidinylmethyl Moderate in polar solvents Material science, biochemical studies
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride C₅H₈Cl₂IN₄ 309.96 Azetidinyl + iodine Limited data Radiolabeling, medicinal chemistry
1-(3-Aminophenyl)-1H-imidazole-2-thiol hydrochloride C₉H₁₀ClN₃S 227.72 Aminophenyl + thiol Water-soluble Enzyme inhibition, drug discovery

Key Observations :

  • The 3-aminopropyl group in the target compound enhances water solubility compared to the azetidinylmethyl analog, which has a strained four-membered ring that may reduce polarity .
  • Thiol-containing analogs (e.g., imidazole-2-thiol) exhibit distinct reactivity, enabling disulfide bond formation in biochemical applications .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis typically involves click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), with precursors like propargylamine derivatives and azides. To quantify efficiency, use metrics like yield (%), atom economy, and reaction time. Statistical experimental design (e.g., factorial design) can optimize parameters (temperature, catalyst loading) by systematically varying inputs and analyzing outputs via ANOVA. This minimizes trial-and-error approaches and identifies critical factors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride?

Methodological Answer:

  • NMR : Confirm proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and amine protons (δ 1.5–3.0 ppm).
  • XRD : Resolve crystal structure and hydrogen bonding patterns.
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
    Cross-validate results with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

Q. What protocols ensure stability during storage and handling of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride in aqueous solutions?

Methodological Answer:

  • Storage : Use inert atmospheres (N₂) and desiccants to prevent hygroscopic degradation.
  • pH Control : Maintain acidic conditions (pH 4–6) to stabilize the hydrochloride salt.
  • Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>150°C).
    Document stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the development of novel derivatives of this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT or ab initio) to map potential energy surfaces and identify transition states. Tools like GRRM or AFIR predict feasible pathways for functionalization (e.g., alkylation or acylation). Validate predictions with microkinetic modeling and bench-scale experiments, creating a feedback loop to refine computational parameters .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in its reaction kinetics?

Methodological Answer:

  • Sensitivity Analysis : Identify which kinetic parameters (e.g., activation energy) most influence discrepancies.
  • In Situ Spectroscopy : Use IR/Raman to detect transient intermediates not accounted for in simulations.
  • Multi-Scale Modeling : Couple microkinetic models with reactor-scale simulations (CFD) to incorporate mass/heat transfer effects.
    Cross-disciplinary frameworks (e.g., ICReDD’s integration of computation and experiment) systematically address such gaps .

Q. What advanced reactor designs optimize scalability while maintaining reaction specificity for this compound?

Methodological Answer:

  • Flow Reactors : Enable precise temperature control and rapid mixing, reducing side reactions.
  • Membrane Reactors : Separate byproducts in situ (e.g., HCl via gas-permeable membranes).
  • Scale-Up Criteria : Use dimensionless numbers (Reynolds, Damköhler) to maintain consistency between lab and pilot scales. Refer to CRDC subclass RDF2050112 for reactor design principles .

Data-Driven Research Considerations

Parameter Basic Research Advanced Research
Synthesis Efficiency Yield, atom economyTransition state energy barriers
Characterization NMR/XRD peak assignmentDFT-simulated spectra vs. experimental
Stability Accelerated aging studiesMolecular dynamics simulations

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